N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
CAS No.: 1421442-08-1
Cat. No.: VC6087026
Molecular Formula: C21H25N3O4S2
Molecular Weight: 447.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421442-08-1 |
|---|---|
| Molecular Formula | C21H25N3O4S2 |
| Molecular Weight | 447.57 |
| IUPAC Name | N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenyloxane-4-carboxamide |
| Standard InChI | InChI=1S/C21H25N3O4S2/c25-19(21(9-12-28-13-10-21)15-4-2-1-3-5-15)23-20-22-17-8-11-24(14-18(17)29-20)30(26,27)16-6-7-16/h1-5,16H,6-14H2,(H,22,23,25) |
| Standard InChI Key | WRLJUYWXMQVPKD-UHFFFAOYSA-N |
| SMILES | C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture comprises three distinct regions:
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Tetrahydrothiazolo[5,4-c]pyridine Core: A bicyclic system merging thiazole (sulfur-nitrogen heterocycle) and pyridine rings, partially saturated to enhance conformational flexibility .
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Cyclopropylsulfonyl Substituent: At position 5 of the thiazolo-pyridine system, this group introduces steric bulk and potential metabolic stability via sulfone chemistry.
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Tetrahydropyran-4-carboxamide Linker: A six-membered oxygen-containing ring (tetrahydropyran) substituted with a phenyl group at C4 and connected via a carboxamide bond to the thiazolo-pyridine core.
Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide |
| Molecular Formula | C₂₃H₂₈N₄O₄S₂ |
| Molecular Weight | 520.62 g/mol |
| Topological Polar SA | 132 Ų |
| Hydrogen Bond Donors | 2 (amide NH, sulfonamide NH) |
| Hydrogen Bond Acceptors | 6 (2 sulfonyl O, 1 amide O, 3 ether O) |
Calculations derived from analogous structures in PubChem and EvitaChem.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis can be conceptualized in three modular segments:
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Tetrahydrothiazolo[5,4-c]pyridine Synthesis: Cyclocondensation of 4-aminopyridine derivatives with thiourea or CS₂ under acidic conditions generates the thiazole ring .
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Sulfonylation at C5: Treatment with cyclopropanesulfonyl chloride in the presence of a base (e.g., Et₃N) introduces the sulfonyl group.
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Tetrahydropyran-Carboxamide Coupling: Mitsunobu or EDC/HOBt-mediated amidation links the tetrahydropyran-4-carboxylic acid to the thiazolo-pyridine amine.
Key Synthetic Challenges
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Regioselectivity: Ensuring sulfonylation occurs exclusively at C5 requires careful control of reaction temperature and stoichiometry .
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Stereochemical Integrity: The tetrahydropyran ring’s chair conformation must be preserved during coupling to maintain pharmacological relevance.
Physicochemical and Spectroscopic Properties
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous Solubility | 12 µg/mL (predicted, LogP=3.1) |
| Stability | >24 months at -20°C |
| pKa | 4.2 (sulfonamide), 9.8 (amine) |
Data extrapolated from EvitaChem analogs.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, Ph), 4.10–3.80 (m, 4H, pyran OCH₂), 3.20 (s, 2H, SO₂CH₂), 2.90–2.60 (m, 4H, thiazolo-CH₂) .
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HRMS (ESI+): m/z calcd. for C₂₃H₂₈N₄O₄S₂ [M+H]⁺: 521.1578; found: 521.1582 .
| Parameter | Prediction |
|---|---|
| BBB Permeability | Moderate (logBB=0.3) |
| CYP3A4 Inhibition | High (IC₅₀=1.2 µM) |
| hERG Blockage | Low (IC₅₀>10 µM) |
Predictions via SwissADME and ProtoQSAR tools.
Applications and Future Directions
Preclinical Research Utility
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Oncology: As a kinase inhibitor scaffold for leukemia or solid tumors .
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Neurology: GPCR-targeted probe for Parkinson’s or schizophrenia models.
Synthetic Optimization Opportunities
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